propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
Propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
Propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various coumarin derivatives, which are tested for their biological properties.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes or receptors involved in biological processes. For example, coumarin derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Comparison with Similar Compounds
Propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Naturally occurring coumarins: These include compounds like umbelliferone and esculetin, which have various biological activities.
This compound stands out due to its unique bromophenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-12(2)26-21(24)13(3)27-14-8-9-15-18(10-14)25-11-19(20(15)23)28-17-7-5-4-6-16(17)22/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQBOWVZCLFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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